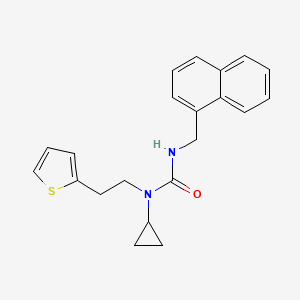

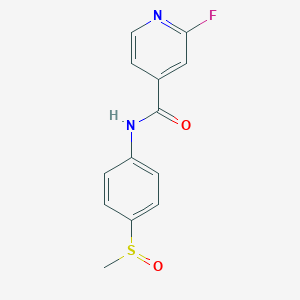

(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

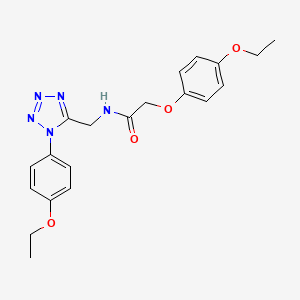

The compound "(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring through a cyclocondensation reaction. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via a Knoevenagel condensation followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, other pyrazole derivatives can be synthesized through aldol condensation reactions, as demonstrated by the synthesis of (2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . The crystal structure can be stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking interactions . Theoretical calculations, such as DFT, can be used to optimize the structure and compare it with experimental data .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, Schiff base ligands derived from pyrazole compounds can exhibit tautomeric equilibria between phenol-imine and keto-amine forms . The reactivity of these compounds can be further studied using spectroscopic techniques and theoretical calculations to understand their behavior in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the presence of substituents such as hydroxyl or methoxy groups can affect the compound's solubility, crystallinity, and overall stability . Spectrophotometric methods can be used to study the absorption spectra and investigate tautomeric equilibria in solution . The crystallographic investigations provide insights into the density and molecular packing of the compounds .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity and Agricultural Applications

A significant application of this compound is observed in the fight against plant diseases. A study by Kaddouri et al. (2022) highlights the antifungal activity of synthetic compounds, including variations of (E)-3-(1,5-dimethylpyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, against Fusarium oxysporum, a pathogen causing Bayoud disease in date palms. This research underlines the compound's potential in developing agrochemicals aimed at protecting crops from fungal diseases, demonstrating the importance of chemical synthesis in agricultural advancements (Kaddouri et al., 2022).

Synthetic Chemistry and Heterocyclic Compound Development

In synthetic chemistry, compounds with the pyrazole moiety, such as this compound, are integral to developing pharmacophores and heterocyclic compounds with diverse biological activities. A concise review by Dar and Shamsuzzaman (2015) discusses the synthesis and application of pyrazole heterocycles in creating compounds with anticancer, analgesic, anti-inflammatory, and antimicrobial properties. This highlights the compound's utility as a building block in medicinal chemistry for designing new therapeutic agents (Dar & Shamsuzzaman, 2015).

Antioxidant Activity and Pharmaceutical Research

The antioxidant properties of phenolic compounds, including derivatives of this compound, are essential in pharmaceutical research. Munteanu and Apetrei (2021) discuss various methods for determining antioxidant activity, underscoring the importance of phenolic compounds in mitigating oxidative stress-related diseases. This research suggests the potential of this compound derivatives in developing treatments or supplements to combat oxidative stress (Munteanu & Apetrei, 2021).

Environmental and Industrial Applications

Lastly, the structural features of this compound contribute to research on environmental pollutants and their effects on human health. Studies on endocrine disruptors, including phenolic compounds, offer insights into the mechanisms by which these substances interfere with hormonal functions and their potential implications for occupational health and safety. This area of research is crucial for developing strategies to minimize exposure to harmful chemicals in industrial settings and protect workers' health (Ribeiro, Ladeira, & Viegas, 2017).

Eigenschaften

IUPAC Name |

(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-10-11(9-15-16(10)2)7-8-14(18)12-5-3-4-6-13(12)17/h3-9,17H,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOQJONLXBRNRW-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C=CC(=O)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C)/C=C/C(=O)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid (4-fluorophenyl)methyl ester](/img/structure/B2530330.png)

![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530338.png)

![2-Methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2530345.png)

![8-methyl-N-propylbenzo[b]oxepine-4-carboxamide](/img/structure/B2530346.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)

![{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride](/img/structure/B2530352.png)